2,2',3,4,4',5',6-Heptabromodiphenyl ether

Vue d'ensemble

Description

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is a hepta-brominated diphenyl ether (PBDE) congener widely used as a flame retardant in industrial and consumer products. This article provides a detailed comparison of BDE-183 with structurally and functionally similar compounds, including PBDEs and polychlorinated biphenyls (PCBs), focusing on physicochemical properties, environmental behavior, and toxicological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .

Industrial Production Methods

Industrial production of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers.

Substitution: Halogen substitution reactions can occur, leading to the replacement of bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.

Major Products Formed

Oxidation: Brominated phenols and quinones.

Reduction: Less brominated diphenyl ethers.

Substitution: Halogenated diphenyl ethers with different halogens or functional groups.

Applications De Recherche Scientifique

Flame Retardant Studies

BDE-183 is primarily utilized in flame retardant formulations. Its effectiveness in preventing ignition and slowing down the spread of fire has been a focal point of many studies. Research has shown that BDE-183 can significantly reduce flammability in polymers and textiles, making it a valuable additive in consumer products such as electronics and furniture .

Toxicological Research

Numerous studies have investigated the toxicological effects of BDE-183 on biological systems. For example, a study characterized liver toxicity in Wistar rats exposed to PBDE mixtures, including BDE-183. The findings indicated significant alterations in liver gene expression and potential metabolic disruptions due to prolonged exposure .

The following table summarizes key findings from toxicological studies:

Environmental Impact Assessments

BDE-183 has been detected in various environmental matrices, including soil and biota. Its persistence and bioaccumulation potential raise concerns about ecological risks. Analytical methods have been developed to quantify PBDEs in environmental samples effectively .

A significant finding from environmental studies is the detection of BDE-183 in adipose tissue samples from human populations, indicating its widespread distribution and potential health implications .

Analytical Methods for Detection

The detection of BDE-183 in various matrices requires sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this purpose. The following table outlines some analytical parameters for BDE-183 detection:

| Parameter | Value |

|---|---|

| Retention Time | 8.28 min |

| Precursor Ion (m/z) | 561.7 |

| Product Ion (m/z) | 454.9 |

| Collision Energy (eV) | 20 |

These methods enable researchers to monitor BDE-183 levels in environmental samples accurately and assess exposure risks associated with this compound.

Case Study 1: Impact on Wildlife

A study focused on the effects of PBDE exposure on wildlife highlighted the bioaccumulation of BDE-183 in fish populations within contaminated water bodies. The results indicated endocrine disruption and reproductive issues linked to elevated PBDE levels in aquatic ecosystems.

Case Study 2: Human Health Implications

Research examining human adipose tissue samples revealed correlations between PBDE concentrations, including BDE-183, and adverse health outcomes such as thyroid dysfunction and neurodevelopmental issues in children. These findings underscore the need for ongoing monitoring of PBDEs in human populations.

Mécanisme D'action

The mechanism of action of 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether involves its interaction with biological molecules and pathways. It is known to bind to hormone receptors, such as the thyroid hormone receptor, disrupting normal hormonal functions . This compound can also induce oxidative stress and inflammation, leading to cellular damage . Additionally, it can interfere with the normal functioning of enzymes and other proteins involved in various metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparison

Molecular Structure and Bromination

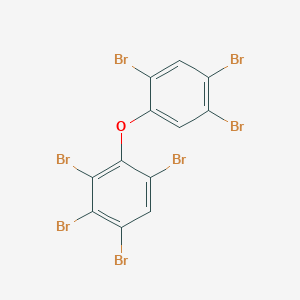

BDE-183 (C₁₂H₃Br₇O) contains seven bromine atoms distributed asymmetrically across its two phenyl rings (Figure 1). Its molecular structure shares similarities with other PBDEs but differs in bromination patterns, which influence environmental fate and toxicity:

*Dice similarity scores reflect shared structural features. Higher scores indicate greater similarity.

Physicochemical Properties

BDE-183’s high bromination confers low water solubility and high lipophilicity (logKow ~8–9), comparable to octa- and nona-BDEs but lower than deca-BDE (logKow ~10) . Its predicted Kovats retention index (3,390.9) aligns with its semi-volatile nature, facilitating long-range atmospheric transport .

Environmental Persistence and Occurrence

Environmental Distribution

BDE-183 is detected in multiple environmental matrices, though at lower concentrations than dominant congeners like BDE-209:

*Total PBDEs in Chinese breast milk; BDE-153 and BDE-47 contribute more to lower brominated fractions.

Bioaccumulation and Human Exposure

BDE-183 bioaccumulates in humans but shows lower transplacental transfer efficiency (TTE) than higher brominated PBDEs:

| Compound | Transplacental Transfer Efficiency (TTE) | Bioaccumulation Factor (BAF)* |

|---|---|---|

| BDE-183 | 0.25 (2nd trimester) → 0.62 (birth) | Moderate |

| BDE-209 | 0.25 → 0.89 | High |

| PCB-153 | 0.71 (placental) | Very High |

*BAF inferred from TTE and lipid-adjusted concentrations .

Human exposure via breast milk is significant but lower than for BDE-207. U.S. maternal milk samples showed median BDE-183 levels of 0.24 pmol/g lipid, compared to 1.3 pmol/g lipid for BDE-47 .

Toxicological Profiles

Neurotoxicity

BDE-183 induces developmental neurotoxicity in mice, albeit less severe than octa- and nona-BDEs:

| Compound | Neonatal Dose (μmol/kg) | Observed Effects in Mice | Severity |

|---|---|---|---|

| BDE-183 | 21 | Minor hyperactivity, habituation | Low |

| BDE-203 (Octa-BDE) | 21 | Learning/memory deficits | High |

| BDE-209 | 21 | Behavioral disruptions | Moderate |

Higher brominated PBDEs like BDE-203 show stronger effects due to prolonged half-lives or bioactive metabolites .

Comparative Toxicity with PCBs

| Endpoint | BDE-183 | PCB-153 |

|---|---|---|

| Thyroid Disruption | Moderate | High |

| Hepatotoxicity | Low | High |

| Neurotoxicity | Moderate | Low |

Activité Biologique

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various materials. Due to its significant bromination, BDE-183 exhibits unique biological activities and potential health risks. This article provides a comprehensive overview of its biological activity, including toxicological effects, mechanisms of action, and relevant case studies.

BDE-183 has the molecular formula C12H4Br7O and is characterized by seven bromine atoms attached to its biphenyl structure. This extensive bromination contributes to its lipophilicity and persistence in the environment, leading to bioaccumulation in living organisms.

Biological Activity Overview

Research indicates that BDE-183 exhibits several biological activities that raise concerns regarding human health and environmental safety:

- Endocrine Disruption : BDE-183 has been linked to alterations in thyroid hormone levels, which can disrupt endocrine function and reproductive health in animals .

- Neurotoxicity : Studies suggest that exposure to BDE-183 may lead to neurodevelopmental issues due to its impact on neuronal signaling pathways.

- Cytotoxicity : In vitro studies have demonstrated that BDE-183 can induce cytotoxic effects on various cell lines, indicating potential carcinogenic properties .

Toxicokinetics

The toxicokinetics of BDE-183 involve its absorption, distribution, metabolism, and excretion (ADME) in biological systems. Its lipophilic nature facilitates accumulation in fatty tissues and prolongs its half-life in the body. Metabolic studies have shown that BDE-183 can undergo biotransformation via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may possess different biological activities compared to the parent compound .

Case Study 1: Impact on Reproductive Health

A study involving Wistar rats exposed to BDE-183 showed significant reproductive impairments. The offspring exhibited delayed puberty in males and ovarian atrophy in females. Hormonal assays indicated decreased levels of follicle-stimulating hormone (FSH), suggesting disruption of normal endocrine signaling pathways .

Case Study 2: Cancer Mortality Risk

A cohort study analyzed the association between PBDE exposure, including BDE-183, and cancer mortality. Results indicated a significant correlation between elevated PBDE levels and increased risk of cancer-related deaths, highlighting the potential carcinogenic nature of these compounds .

Data Table: Biological Effects of BDE-183

Q & A

Q. Basic: What analytical methods are recommended for quantifying BDE-183 in environmental and biological matrices?

Methodological Answer:

BDE-183 is typically quantified using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) with electron capture negative ionization (ECNI). Isotope dilution techniques (e.g., using -labeled BDE-183) are critical for correcting matrix effects and improving accuracy . Certified reference materials (CRMs), such as GBW08750 (50 µg/mL in isooctane), should be used for calibration and quality control to ensure traceability . For biological samples, lipid removal via sulfuric acid cleanup or gel permeation chromatography is essential to avoid interference .

Q. Basic: How does BDE-183 persist and distribute in environmental compartments?

Methodological Answer:

BDE-183 exhibits high persistence due to its seven bromine atoms and low water solubility (log ~8.5), favoring adsorption to organic matter in sediments and soils . Monitoring studies should prioritize sediment cores, aquatic biota (e.g., fish), and air particulate matter, as these matrices reflect long-term accumulation. Passive samplers (e.g., polyethylene devices) are effective for tracking atmospheric deposition trends .

Q. Advanced: What experimental models elucidate BDE-183’s neurotoxic mechanisms in mammals?

Methodological Answer:

Neonatal murine models (e.g., NMRI mice) exposed to 21 µmol/kg BDE-183 on postnatal day 3 or 10 reveal developmental neurotoxicity, including disrupted spontaneous behavior and learning deficits in adulthood . Mechanistic studies should integrate transcriptomic analysis (e.g., RNA-seq) of hippocampal tissue to identify pathways like thyroid hormone disruption or cholinergic signaling alterations. In vitro models (e.g., primary neuronal cultures) can isolate direct neurotoxic effects from systemic metabolic changes .

Q. Advanced: How can contradictory data on human exposure to BDE-183 be resolved?

Methodological Answer:

Discrepancies between dietary intake estimates (e.g., 0.05 µg/day in Sweden ) and serum levels (e.g., elevated levels in electronics-dismantling workers ) may stem from non-dietary exposure pathways. Researchers should design cohort studies incorporating:

- Dust ingestion metrics (e.g., handwipe sampling in occupational settings),

- Temporal biomonitoring (serial serum measurements over decades),

- Congener-specific analysis to distinguish BDE-183 from co-eluting isomers .

Q. Advanced: Can machine learning predict BDE-183 bioaccumulation in plants?

Methodological Answer:

Quantitative structure-activity relationship (QSAR) models using extended connectivity fingerprints (ECFP) and dice similarity scores (>0.6 for structural analogs like BDE-208) effectively predict root uptake. Training datasets should include physicochemical properties (e.g., log , molar volume) and experimental bioaccumulation factors (BAFs) from hydroponic studies .

Q. Advanced: What chromatographic techniques address co-elution of BDE-183 with isomers?

Methodological Answer:

Isomer separation requires high-resolution GC columns (e.g., DB-5MS, 60 m × 0.25 mm × 0.25 µm) with slow temperature ramping (1–2°C/min). Confirmatory analysis via orthogonal methods like LC-APCI-MS/MS reduces false positives. Collaborative trials using CRMs (e.g., NIST SRM 2585) validate interlaboratory reproducibility .

Q. Basic: What certified reference materials are available for BDE-183 analysis?

Methodological Answer:

GBW08750 (China NMI) provides 50 µg/mL BDE-183 in isooctane with ±2% uncertainty, ideal for calibrating GC-MS systems . NIST SRM 2585 (House Dust) includes certified values for PBDEs, though BDE-183 requires congener-specific validation .

Q. Advanced: Does BDE-183 act as an endocrine disruptor in humans?

Methodological Answer:

Epidemiological studies associate BDE-183 with endometriosis risk (OR=1.64 for deep infiltrating cases ). Mechanistic studies should use:

- ER/AR reporter assays to assess estrogen/androgen receptor activity,

- Metabolomic profiling (e.g., LC-HRMS) to identify hydroxylated metabolites,

- In vivo models comparing wild-type and receptor knockout mice .

Q. Advanced: How do in vitro and in vivo models differ in assessing BDE-183 toxicity?

Methodological Answer:

In vitro models (e.g., HepG2 cells) lack metabolic competence for debromination, potentially underestimating toxicity from reactive metabolites. In vivo models (e.g., zebrafish embryos) capture systemic effects but require controlled dosing (e.g., yolk microinjection). Harmonized protocols (OECD TG 457/236) improve cross-model comparability .

Q. Advanced: What degradation products of BDE-183 are environmentally relevant?

Methodological Answer:

Anaerobic microbial debromination generates lower brominated congeners (e.g., BDE-154), while photolysis produces hydroxylated (OH-BDEs) and methoxylated (MeO-BDEs) derivatives. LC-QTOF-MS with suspect screening (e.g., m/z 722.48 → 642.40 for debromination) identifies transformation products in sediment microcosms .

Propriétés

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPSCQCLBHQUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052693 | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207122-16-5 | |

| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.